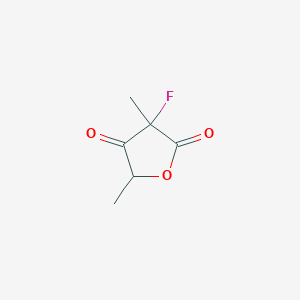

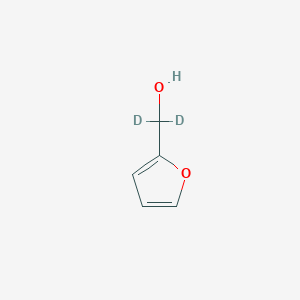

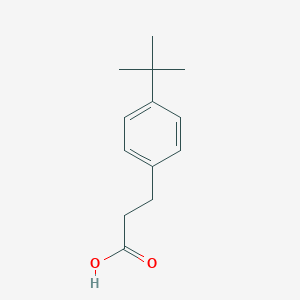

![molecular formula C15H12Cl2O4S B018181 Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate CAS No. 66883-42-9](/img/structure/B18181.png)

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate involves complex organic reactions, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. A notable synthesis process involves the transformation of 3,4-dimethoxybenzaldehyde and p-nitrotoluene into ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate through a multi-step reaction sequence, showcasing the intricate steps required to produce such specific compounds (Li Bao-lin, 2007).

Molecular Structure Analysis

The molecular structure of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives has been elucidated through various spectroscopic techniques, including IR and NMR spectroscopy. The crystal structure of related compounds has been solved by single-crystal X-ray structure analysis, revealing nearly coplanar arrangements of carbon and oxygen atoms, except for specific deviations, and highlighting the importance of C-H···π interactions in the molecular assembly (L. Baolin et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives are characterized by their reactivity towards various functional group transformations. For instance, reactions of ethyl dichloro(ethoxy)acetate with aromatics in the presence of Lewis acid lead to significant yields of aromatic α-keto esters, indicating the compound's reactivity and potential in synthesizing complex organic molecules (O. Itoh et al., 1984).

Physical Properties Analysis

The physical properties of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives can be inferred from related compounds. For example, the analysis of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a structurally related compound, through X-ray diffraction, 1H NMR, FT-IR, and FT-Raman spectroscopy provides insights into the compound's crystal structure, vibrational frequencies, and molecular geometry, which are crucial for understanding its physical characteristics (S. Prasanth et al., 2015).

Aplicaciones Científicas De Investigación

Process Intensification in Ethyl Acetate Production

Ethyl acetate is widely utilized as a solvent in paints, coatings, resins, inks, and is a main ingredient in various consumer product fragrances and flavors. A review on ethyl acetate production emphasizes process intensification techniques such as Reactive Distillation and Microwave Reactive Distillation, highlighting their advantages in overcoming chemical equilibrium limitations, saving energy, and ensuring economic effectiveness through reduced capital investment (Patil & Gnanasundaram, 2020).

Environmental Fate of Chemical Compounds

Research on parabens, which shares structural similarities to the discussed compound, provides insights into the environmental fate and behavior of chemical compounds in aquatic environments. This includes their persistence, biodegradability, and transformation into by-products with potential toxicity, offering a lens through which the environmental interactions of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate could be inferred (Haman et al., 2015).

Advanced Oxidation Processes for Environmental Remediation

The degradation of pollutants using Advanced Oxidation Processes (AOPs) has been extensively studied, indicating the potential for these processes to remove complex chemical compounds from the environment. Such research may relate to the degradation or remediation of compounds similar to "Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate" and their by-products in water systems (Qutob et al., 2022).

Liquid Organic Hydrogen Carriers

The concept of Liquid Organic Hydrogen Carriers (LOHC) using ethyl acetate derived from bioethanol presents an innovative approach to hydrogen storage and transportation. This technology, while not directly related to "Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate," illustrates the potential applications of ethyl acetate in renewable energy technologies (Santacesaria et al., 2023).

Propiedades

IUPAC Name |

ethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4S/c1-2-20-12(18)8-21-10-6-5-9(13(16)14(10)17)15(19)11-4-3-7-22-11/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEWUYINGXDEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515405 | |

| Record name | Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate | |

CAS RN |

66883-42-9 | |

| Record name | Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

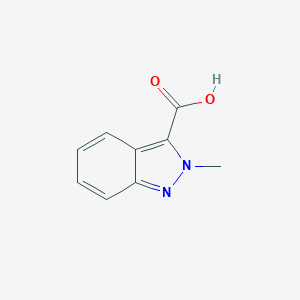

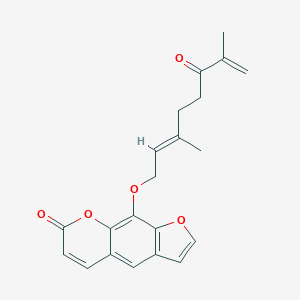

![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)

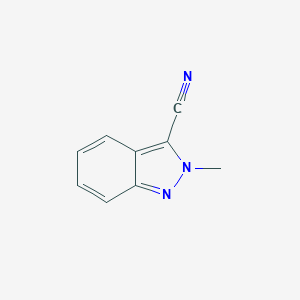

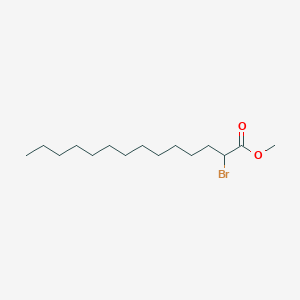

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)